3-(Difluoromethyl)-4-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQVOHDSKCXHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Chemistry of 3 Difluoromethyl 4 Fluorobenzoic Acid
Electrophilic and Nucleophilic Transformations on the Aromatic Ring
The aromatic ring of 3-(Difluoromethyl)-4-fluorobenzoic acid is substituted with three groups that influence its reactivity towards electrophilic and nucleophilic attack. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, the fluorine atom is a deactivating but ortho, para-directing group. The difluoromethyl group is also generally considered to be a deactivating, ortho, para-directing group. The combined effect of these substituents makes the prediction of regioselectivity for electrophilic substitution complex, with the positions ortho and meta to the carboxylic acid being the most likely sites of reaction.
Nucleophilic aromatic substitution (SNAr) on the ring is also a possibility, particularly displacement of the fluorine atom. SNAr reactions are favored by the presence of electron-withdrawing groups ortho or para to the leaving group. In this molecule, the carboxylic acid and difluoromethyl groups are meta and ortho, respectively, to the fluorine atom, which may influence the feasibility of its substitution by strong nucleophiles.
| Reaction Type | Potential Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO3/H2SO4 | 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid or 3-(Difluoromethyl)-4-fluoro-2-nitrobenzoic acid | The directing effects of the existing substituents would likely lead to substitution at the positions ortho to the fluorine and meta to the carboxylic acid. |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOCH3, R2NH) | 3-(Difluoromethyl)-4-methoxybenzoic acid or 3-(Difluoromethyl)-4-(dialkylamino)benzoic acid | The fluorine atom is a potential leaving group, and its displacement would be influenced by the electron-withdrawing nature of the other substituents. |
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid functional group is a primary site for the derivatization of this compound, allowing for a range of transformations including condensation reactions, cyclization pathways, and decarboxylation.
Condensation Reactions
Condensation reactions of the carboxylic acid moiety of this compound are expected to proceed under standard conditions to form a variety of derivatives, most notably amides and esters. The conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), would activate the carbonyl group towards nucleophilic attack by amines or alcohols.
Direct esterification, such as the Fischer esterification, involving refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is also a viable method for synthesizing its corresponding esters.
| Reactant | Reaction Conditions | Product |
|---|---|---|
| Ammonia (NH3) | 1. SOCl2 2. NH3 | 3-(Difluoromethyl)-4-fluorobenzamide |
| Ethanol (CH3CH2OH) | H2SO4 (cat.), reflux | Ethyl 3-(difluoromethyl)-4-fluorobenzoate |
| Aniline (C6H5NH2) | 1. SOCl2 2. C6H5NH2, pyridine (B92270) | N-phenyl-3-(difluoromethyl)-4-fluorobenzamide |
Cyclization Pathways
The derivatization of the carboxylic acid group can introduce functionalities that are capable of undergoing intramolecular cyclization reactions. For instance, conversion of this compound to its acyl chloride, followed by a Friedel-Crafts acylation with a tethered aromatic ring, could lead to the formation of polycyclic ketone structures. The success of such cyclizations would depend on the length and nature of the linker between the two aromatic moieties.
Decarboxylation Studies
Transformations of the Difluoromethyl Group
The difluoromethyl group is a key feature of the molecule, contributing to its unique electronic properties and potential biological activity. Its stability and reactivity are of significant interest.
Conversion to Other Fluorinated Functionalities
The difluoromethyl (CF2H) group, a bioisostere of hydroxyl and thiol groups, offers a unique combination of lipophilicity and hydrogen bond donor capability. beilstein-journals.org The reactivity of the C-H bond in the difluoromethyl group, as well as the potential for transformations of the carboxylic acid moiety, opens avenues for the synthesis of a diverse range of other fluorinated functionalities. While specific examples for this compound are not extensively documented in publicly available literature, general transformations of difluoromethylarenes provide a strong indication of its synthetic potential.
One plausible transformation is the conversion of the difluoromethyl group to a trifluoromethyl (CF3) group. The trifluoromethyl group is highly sought after in drug design due to its strong electron-withdrawing nature and metabolic stability. Methods for the conversion of difluoromethylarenes to trifluoromethylarenes often involve radical-mediated processes or the use of potent fluorinating agents.
Another potential conversion involves the hydrolysis of the difluoromethyl group to an aldehyde (formyl group). This transformation provides a valuable synthetic handle for a wide array of subsequent reactions, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The conversion of a difluoromethyl group to a formyl group can be achieved under specific oxidative conditions.
Furthermore, the carboxylic acid functionality of this compound can be transformed into other fluorine-containing groups. For instance, deoxyfluorination of the carboxylic acid could potentially yield a trifluoromethyl group, although this transformation can be challenging.
While direct, published examples of these specific conversions starting from this compound are scarce, the established reactivity patterns of difluoromethylarenes and benzoic acids strongly suggest the feasibility of these transformations, as outlined in the table below.
| Starting Material | Target Functionality | Potential Reaction Type | Key Reagents/Conditions |
|---|---|---|---|
| This compound | 3-(Trifluoromethyl)-4-fluorobenzoic acid | Radical Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) |
| This compound | 3-Formyl-4-fluorobenzoic acid | Oxidative Hydrolysis | Strong acid or base catalysis under harsh conditions |
Computational Chemistry and Quantum Mechanical Investigations of 3 Difluoromethyl 4 Fluorobenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and molecular geometry of organic molecules, including substituted benzoic acids like 3-(Difluoromethyl)-4-fluorobenzoic acid. researchgate.netpsu.edu DFT calculations, particularly using hybrid functionals such as B3LYP combined with basis sets like 6-311G(d,p), provide a balance between computational cost and accuracy for determining key structural parameters and electronic properties. researchgate.netpsu.edu These calculations can elucidate the effects of the difluoromethyl and fluoro substituents on the geometry of the benzene (B151609) ring and the carboxylic acid group.
The presence of highly electronegative fluorine atoms in both the difluoromethyl and the fluoro substituents is expected to significantly influence the electronic distribution within the molecule. numberanalytics.com DFT calculations can quantify this influence by computing parameters such as molecular electrostatic potential (MEP), atomic charges (e.g., Mulliken, Löwdin, AIM, and natural population analysis charges), and frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net The energy of the HOMO and LUMO and their energy gap are crucial in predicting the chemical reactivity and kinetic stability of the molecule. nih.gov For substituted benzoic acids, quantum chemical parameters, including atomic charges on the carboxylic acid group, have been shown to correlate well with experimental properties like the acid dissociation constant (pKa). researchgate.net
The optimized molecular geometry provides detailed information on bond lengths, bond angles, and dihedral angles. For this compound, DFT would likely predict a largely planar benzene ring, with potential minor distortions due to the steric and electronic effects of the substituents. The orientation of the carboxylic acid and difluoromethyl groups relative to the ring is a key aspect of its structure.
Table 1: Exemplary Calculated Geometrical Parameters for Substituted Benzoic Acids using DFT
| Parameter | Typical Calculated Value (Å or °) |
| C-C (aromatic) bond length | 1.39 - 1.41 Å |
| C-F bond length | ~1.36 Å |
| C-C (carboxyl) bond length | ~1.51 Å |
| C=O bond length | ~1.21 Å |
| C-O bond length | ~1.35 Å |
| O-H bond length | ~0.97 Å |
| C-C-C (aromatic) bond angle | ~120° |
| O=C-O bond angle | ~123° |
The conformational flexibility of this compound primarily arises from the rotation around the single bonds connecting the carboxylic acid and difluoromethyl groups to the aromatic ring. Computational methods, particularly DFT, are instrumental in exploring the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them. researchgate.net
For the carboxylic acid group, two main planar conformations are typically considered: a cis and a trans form, referring to the orientation of the hydroxyl proton with respect to the carbonyl oxygen. However, in the solid state and in solution, benzoic acids often exist as hydrogen-bonded dimers. bohrium.comucl.ac.uk The rotation of the entire -COOH group out of the plane of the benzene ring is another important conformational variable. Studies on substituted benzoic acids have shown that the barrier to this rotation can be influenced by interactions between the substituent groups. researchgate.net
Table 2: Hypothetical Relative Energies of Conformers for a Substituted Benzoic Acid
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kJ/mol) |
| A | 0° (Planar) | 0.00 |
| B | 30° | 2.5 |
| C | 60° | 8.0 |
| D | 90° (Perpendicular) | 15.0 |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. DFT calculations are a key tool for interpreting and assigning the vibrational modes observed in experimental spectra. nih.govmdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated.
For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-F stretching modes from both the fluoro and difluoromethyl groups, and various aromatic C-C and C-H vibrations. The calculated frequencies are typically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the correlation with experimental data. nih.gov The potential energy distribution (PED) analysis can then be used to provide a detailed assignment of each vibrational mode, describing the contribution of different internal coordinates to each vibration. mdpi.com Comparing the theoretical and experimental spectra can confirm the presence of specific conformers or intermolecular interactions, such as the characteristic shift in the O-H and C=O stretching frequencies upon the formation of hydrogen-bonded dimers. researchgate.netcapes.gov.br
Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Substituted Benzoic Acids
| Vibrational Mode | Typical Calculated (Scaled) Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |
| O-H stretch (dimer) | 2900 - 3100 | 2900 - 3100 |
| C=O stretch (dimer) | 1680 - 1710 | 1680 - 1710 |
| C-C stretch (aromatic) | 1580 - 1610 | 1580 - 1610 |
| C-F stretch | 1100 - 1250 | 1100 - 1250 |
Mechanistic Studies of Reactions Involving Difluoromethylated Benzoic Acids
Computational chemistry provides profound insights into the mechanisms of chemical reactions involving difluoromethylated benzoic acids. rsc.org The introduction of the difluoromethyl group (-CF2H) into organic molecules is a significant strategy in medicinal and agrochemical research. researchgate.net Understanding the pathways of reactions such as electrophilic aromatic substitution, nucleophilic substitution, or reactions at the carboxylic acid group is crucial for optimizing reaction conditions and developing new synthetic methods. mdpi.comnih.gov
Mechanistic studies typically involve locating all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. rsc.org DFT calculations are well-suited for this purpose. By elucidating the step-by-step process of bond breaking and formation, computational studies can distinguish between different possible mechanisms, for example, radical versus ionic pathways in difluoromethylation reactions. rsc.orgrsc.orgbeilstein-journals.org For instance, in reactions involving the generation of a difluoromethyl radical, computational studies can model the stability and reactivity of this intermediate. rsc.org
A key aspect of mechanistic studies is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate connecting reactants and products. rsc.org The structure of the transition state is unstable and cannot be observed experimentally, but its geometry can be precisely calculated using quantum mechanical methods. umd.edu Vibrational frequency analysis of a calculated TS structure is performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy (or activation barrier). This is a critical parameter as it determines the rate of the reaction; a higher activation energy corresponds to a slower reaction. whiterose.ac.uk DFT calculations can provide reliable estimates of activation energies, allowing for the comparison of different potential reaction pathways. The pathway with the lowest activation energy is generally the most favorable. whiterose.ac.uk For reactions involving fluorinated aromatic compounds, computational studies can reveal the electronic effects of fluorine on the stability of the transition state and thus on the reaction rate. researchgate.net
Table 4: Hypothetical Activation Energies for a Reaction of a Substituted Benzoic Acid
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| Pathway A (Concerted) | 25.5 |
| Pathway B (Stepwise, via Intermediate 1) | 18.2 |
| Pathway C (Stepwise, via Intermediate 2) | 31.0 |
The complete elucidation of a reaction pathway involves mapping the entire energy profile from reactants to products, including all intermediates and transition states. nih.govresearchgate.net This is often achieved by performing Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path downhill from a transition state to connect it to the corresponding reactant and product (or intermediate). researchgate.net
For reactions involving difluoromethylated benzoic acids, this could involve, for example, modeling the esterification of the carboxylic acid group or a substitution reaction on the aromatic ring. Computational elucidation of the pathway can reveal the role of catalysts, solvents, or the specific stereochemical outcome of a reaction. For example, in the biosynthesis of benzoic acid, computational approaches have helped to understand the multi-step enzymatic pathway. nih.govresearchgate.net Similarly, in synthetic organic chemistry, understanding the reaction pathway for the introduction of the difluoromethyl group is essential for developing new and efficient difluoromethylation reagents and protocols. chinesechemsoc.org
Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the process of chemical design and discovery. researchgate.net For this compound, QSPR models could be developed to predict properties such as solubility, lipophilicity (logP), pKa, and electrophoretic mobility. researchgate.netnih.gov
The foundation of a QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be classified into several categories, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.gov A large set of descriptors is calculated for a series of related compounds with known experimental properties. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to identify the subset of descriptors that best correlates with the property of interest and to build the predictive model. nih.gov The robustness and predictive power of the resulting QSPR model are then validated using external sets of compounds. For fluorinated compounds, specific descriptors that account for the unique properties of fluorine are often necessary for accurate predictions. nih.gov
Table 5: Examples of Molecular Descriptors Used in QSPR Models for Benzoic Acids
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of Fluorine Atoms |
| Topological | Wiener Index, Balaban J Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges |
| Electronic | Hammett Constants (σ) |
Molecular Interaction Analysis via Computational Docking (e.g., for understanding binding mechanisms with target molecules)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein). wikipedia.orgnih.gov This method is crucial in structure-based drug design for understanding how a molecule like this compound might interact with a biological target. h-its.org
The process begins with obtaining the three-dimensional structures of both the ligand, this compound, and the target protein. A specific binding site on the protein is defined, and a docking algorithm then samples a vast number of possible orientations and conformations of the ligand within this site. nih.gov Each of these "poses" is evaluated using a scoring function, which estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction. researchgate.net
Analysis of the top-ranked poses reveals the specific molecular interactions that stabilize the ligand-receptor complex. For this compound, key interactions would be hypothesized and analyzed:
Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The fluorine atoms, particularly the single fluorine on the benzene ring and the two on the difluoromethyl group, can act as weak hydrogen bond acceptors. nih.govacs.org
Hydrophobic Interactions: The fluorinated benzene ring can participate in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
While experimental data for this specific compound is not available, a hypothetical docking study against a target protein could yield results similar to those shown in the illustrative table below. Such a table would summarize the key interactions for the best-predicted binding pose.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This data is for illustrative purposes only and does not represent experimental results.
| Interaction Parameter | Predicted Value/Residue | Interaction Details |
|---|---|---|
| Binding Energy (kcal/mol) | -8.2 | A negative value suggests a spontaneous binding process. |
| Hydrogen Bonds | Arg122, Ser124 | The carboxylic acid group forms a hydrogen bond with the side chain of Arginine 122 (distance: 2.1 Å). The 4-fluoro substituent acts as a hydrogen bond acceptor with the hydroxyl group of Serine 124 (distance: 2.9 Å). |
| Hydrophobic Interactions | Leu80, Val104, Ile150 | The benzene ring is positioned within a hydrophobic pocket formed by Leucine 80, Valine 104, and Isoleucine 150. |
| Other Interactions | Lys78 | The difluoromethyl group forms a weak electrostatic interaction with the positively charged side chain of Lysine 78. |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a dynamic view that complements the static picture from molecular docking. numberanalytics.commetrotechinstitute.org An MD simulation can be used to assess the stability of the predicted protein-ligand complex and to observe conformational changes that may occur upon binding. rsc.org
The simulation process starts with the best-ranked pose from the molecular docking study. This complex is placed in a simulated physiological environment, typically a box of water molecules with ions to mimic the correct salt concentration. The simulation then calculates the forces on every atom and solves Newton's equations of motion to model their movements over a set period, often ranging from nanoseconds to microseconds. mdpi.com
Analysis of the resulting trajectory can reveal crucial information about the dynamic behavior of the system:
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify regions of flexibility or rigidity in the protein. mdanalysis.org It can show whether certain parts of the protein become more or less flexible upon ligand binding. The fluctuation of the ligand itself can also be measured to understand its movement within the binding site. researchgate.net
Hydrogen Bond Analysis: MD simulations allow for the analysis of the persistence of hydrogen bonds over time. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and important for the binding interaction.
The following table illustrates the type of data that could be generated from an MD simulation of a complex between this compound and a hypothetical target.
Table 2: Illustrative Molecular Dynamics Simulation Analysis This data is for illustrative purposes only and does not represent experimental results.
| Analysis Metric | Observation | Implication |
|---|---|---|
| RMSD of Protein Backbone | Plateaued at ~2.1 Å after 20 ns | The overall protein structure is stable throughout the simulation with the ligand bound. |
| RMSD of Ligand | Stable at ~1.5 Å relative to the protein binding site | The ligand remains stably bound in its initial docked pose. |
| RMSF of Binding Site Residues | Lower fluctuation compared to the unbound protein | The binding of the ligand induces a rigidification of the active site, indicating a stable interaction. |
| Hydrogen Bond Occupancy | Arg122-Ligand H-bond present for 92% of the simulation time | The hydrogen bond with Arginine 122 is a critical and stable interaction for binding. |
These computational methods, while theoretical, are indispensable tools for predicting and rationalizing the molecular interactions and dynamic behavior of compounds like this compound, guiding further experimental research.
Supramolecular Chemistry and Crystal Engineering of Fluorinated Benzoic Acid Derivatives
Hydrogen Bonding Networks in the Solid State
For carboxylic acids, the most common and robust supramolecular interaction is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-head fashion. This typically results in a characteristic ring motif. Beyond this primary interaction, weaker C—H···O and C—H···F hydrogen bonds, as well as other non-covalent interactions, would be expected to play a role in building the extended three-dimensional structure of crystalline 3-(Difluoromethyl)-4-fluorobenzoic acid. However, without experimental crystallographic data, the specific geometry, strength, and connectivity of these hydrogen bonds for this compound are unknown.
Formation of Cocrystals and Solid Solutions
The formation of multi-component crystals, such as cocrystals and solid solutions, is a key strategy in crystal engineering to modify the physical properties of a substance. Research on other fluorinated benzoic acids has shown their propensity to form cocrystals with a variety of coformers, particularly those containing complementary hydrogen bonding sites like pyridine (B92270) derivatives. Similarly, solid solutions have been observed between benzoic acid and its fluorinated analogues. There are currently no published studies detailing the formation of cocrystals or solid solutions specifically involving this compound. Such studies would be valuable in understanding how the difluoromethyl group, in conjunction with the fluoro substituent, influences the intermolecular recognition events that lead to cocrystal formation.
Self-Assembly Principles and Designer Molecular Architectures
The predictable nature of hydrogen bonding in carboxylic acids makes them excellent building blocks for the rational design of complex molecular architectures. By understanding the interplay of various intermolecular forces, it is possible to guide the self-assembly of molecules into desired crystalline forms. While the principles of such design are well-established for simpler fluorinated benzoic acids, their application to this compound has not been explored. Future research in this area would involve investigating how this specific molecule self-assembles and whether it can be utilized as a component in the construction of novel, functional supramolecular materials.
Strategic Role of 3 Difluoromethyl 4 Fluorobenzoic Acid As a Key Synthetic Building Block
Design and Synthesis of Novel Chemical Scaffolds for Research
The structural features of 3-(Difluoromethyl)-4-fluorobenzoic acid make it an attractive starting material for the design and synthesis of novel chemical scaffolds. The carboxylic acid group can be readily converted into a wide range of other functional groups, such as esters, amides, and ketones, which serve as key connectors in the assembly of more complex structures. For instance, the conversion to an acid chloride or the use of coupling agents facilitates the formation of amide bonds with various amines, leading to a diverse library of benzamide derivatives.
Furthermore, the aromatic ring can participate in various substitution reactions, allowing for the introduction of additional functional groups that can modulate the properties of the resulting scaffold. The directing effects of the existing substituents guide the regioselectivity of these reactions, enabling the controlled synthesis of specifically substituted benzene (B151609) rings. These new scaffolds can then be utilized in high-throughput screening and other research endeavors to identify molecules with desired properties.
Integration into Complex Molecular Architectures for Advanced Materials Research
In the field of advanced materials research, the integration of fluorinated building blocks like this compound into larger molecular architectures is a strategy to impart unique properties to the final material. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance thermal stability, chemical resistance, and specific electronic properties of polymers, liquid crystals, and other organic materials.
The difluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor, influencing intermolecular interactions and thus the self-assembly and packing of molecules in the solid state. The synthesis of materials incorporating this moiety can proceed through polymerization reactions involving the carboxylic acid group or by attaching the entire benzoic acid derivative as a side chain to a polymer backbone. These advanced materials may find applications in electronics, optics, and other high-technology fields where performance under demanding conditions is critical.
Exploration of New Chemical Space through Derivatization
Derivatization of this compound is a key strategy for exploring new chemical space. The reactivity of the carboxylic acid group is central to many derivatization pathways. Standard organic transformations can be employed to generate a multitude of new compounds.
| Reaction Type | Reagents | Product Class |
| Esterification | Alcohol, Acid catalyst | Esters |
| Amide Coupling | Amine, Coupling agent | Amides |
| Reduction | Reducing agent (e.g., LiAlH₄) | (3-(Difluoromethyl)-4-fluorophenyl)methanol |
| Halogenation (of acid) | Thionyl chloride (SOCl₂) | 3-(Difluoromethyl)-4-fluorobenzoyl chloride |
These primary derivatives can undergo further reactions, expanding the accessible chemical space exponentially. For example, the benzyl alcohol derivative can be oxidized to the corresponding aldehyde or converted to a benzyl halide for subsequent nucleophilic substitution reactions. Each new derivative, with its unique combination of functional groups and stereochemistry, represents a new point in the vast landscape of possible organic molecules, offering the potential for the discovery of novel functions and applications.
Precursor for Agrochemical Research Leads (Focus on chemical synthesis pathways, not biological efficacy)
In the realm of agrochemical research, fluorinated compounds have demonstrated significant potential. This compound serves as a valuable precursor for the synthesis of new potential agrochemicals. The synthesis of such compounds often involves the coupling of the benzoic acid moiety with other heterocyclic or aromatic fragments known to be important for pesticidal or herbicidal activity.
A common synthetic route involves the activation of the carboxylic acid, for instance, by converting it to the acyl chloride, followed by reaction with a suitable nucleophile, such as an amine or an alcohol-containing heterocycle. This modular approach allows for the rapid synthesis of a series of analogues for structure-activity relationship studies. For example, the synthesis of pyrazole carboxamide fungicides often involves the reaction of a substituted pyrazole amine with a benzoyl chloride derivative. While the biological efficacy of the resulting compounds is the ultimate goal of such research, the initial focus is on developing efficient and versatile synthetic pathways to access a wide range of chemical structures for screening. The unique substitution pattern of this compound provides a distinct starting point for the generation of novel agrochemical candidates.
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Efficient Synthetic Routes
A key challenge in organofluorine chemistry is the development of environmentally benign and cost-effective synthetic methods. Future research will likely focus on developing more sustainable routes to 3-(Difluoromethyl)-4-fluorobenzoic acid that avoid harsh reagents and minimize waste generation.
Expanding the Scope of Difluoromethylation and Fluorination Methodologies
Continued innovation in difluoromethylation and fluorination reactions is crucial for accessing a wider range of novel fluorinated compounds. cas.cn Developing new reagents and catalytic systems for the selective introduction of the difluoromethyl group will expand the synthetic utility of this important functional group.
Advanced Computational Approaches for Reaction Prediction and Material Design
Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. Advanced computational models can be used to predict the properties of new molecules and to design more efficient synthetic routes. These approaches can accelerate the discovery and development of new pharmaceuticals, agrochemicals, and materials based on the this compound scaffold.
Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science
The unique properties of fluorinated compounds make them attractive for a wide range of applications in materials science. Interdisciplinary research at the interface of organic synthesis and materials science will be essential for designing and creating new functional materials, such as advanced polymers and liquid crystals, derived from this compound.
Q & A
Q. What are the common synthetic routes for 3-(difluoromethyl)-4-fluorobenzoic acid, and how are reaction conditions optimized?
The synthesis typically involves fluorination and coupling strategies. For example, Claisen condensation of ethyl difluoroacetate with triethyl orthoformate can generate intermediates like 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyric acid ethyl ester, which undergoes cyclization with methylhydrazine to form pyrazole derivatives . Fluorination of pre-functionalized benzoic acid precursors (e.g., via halogen exchange using KF/18-crown-6 or transition-metal catalysis) is another approach. Optimization focuses on catalysts (e.g., Pd for C–F bond formation), solvent selection (polar aprotic solvents like DMF), and temperature control (often 80–120°C) to enhance yield and purity .
Q. How can researchers confirm the structural identity and purity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : NMR identifies fluorine environments (e.g., difluoromethyl groups at δ −90 to −110 ppm), while NMR confirms aromatic proton splitting patterns .
- X-ray Crystallography : Resolves steric effects of fluorine substituents on the benzoic acid backbone .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What physicochemical properties make this compound relevant in drug discovery?
The difluoromethyl and fluorine substituents enhance metabolic stability and bioavailability by reducing basicity of adjacent groups (e.g., carboxylates) and increasing lipophilicity (clogP ~2.5). The electron-withdrawing effects of fluorine also strengthen hydrogen bonding with target proteins, as observed in fluorinated enzyme inhibitors .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoromethyl group influence regioselectivity in coupling reactions?
The difluoromethyl group’s steric bulk directs electrophilic substitution to the para position of the benzoic acid core. Its electron-withdrawing nature deactivates the ring, requiring catalysts like Pd(OAc)/XPhos to facilitate Suzuki-Miyaura couplings with aryl boronic acids. Computational studies (DFT) show that transition states favor ortho/para pathways due to fluorine’s inductive effects .
Q. What strategies address low solubility in aqueous media during biological assays?
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?
Discrepancies often arise from assay conditions (e.g., pH affecting ionization). Mitigation strategies include:
- Standardized Assays : Fixed pH (7.4) and ionic strength (150 mM NaCl).
- Crystallographic Validation : Compare ligand-binding modes in target proteins (e.g., fungal CYP51) to confirm bioactive conformations .
- Meta-Analysis : Cross-reference IC values across studies using PubChem BioActivity data .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges | References |
|---|---|---|---|---|
| Claisen Condensation | 65–75 | 92–95 | Byproduct formation | |
| Halogen Exchange | 50–60 | 88–90 | Requires high-pressure F | |
| Suzuki Coupling | 70–80 | 95–98 | Catalyst cost |
Q. Table 2. Analytical Parameters for HPLC Characterization
| Column Type | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Detection |
|---|---|---|---|---|
| C18 | 60:40 ACN/HO | 1.0 | 8.2 ± 0.3 | UV 254 nm |
| HILIC | 70:30 ACN/HO | 0.8 | 6.5 ± 0.2 | ESI-MS |
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
